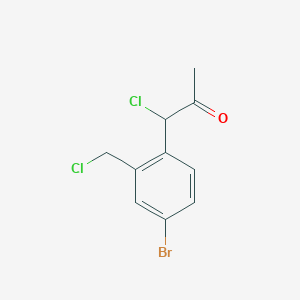
1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one is an organic compound that features a bromine and chlorine atom attached to a phenyl ring, along with a chloropropanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one typically involves the halogenation of a suitable precursor. One common method is the reaction of 4-bromo-2-(chloromethyl)benzene with 1-chloropropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The halogen atoms can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.
Comparación Con Compuestos Similares
1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one: can be compared with other halogenated phenyl compounds such as:
Uniqueness: The unique combination of bromine and chlorine atoms in this compound gives it distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H9BrCl2O |
|---|---|
Peso molecular |
295.98 g/mol |
Nombre IUPAC |
1-[4-bromo-2-(chloromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrCl2O/c1-6(14)10(13)9-3-2-8(11)4-7(9)5-12/h2-4,10H,5H2,1H3 |
Clave InChI |
UVJGNMIORPSBRP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)Br)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















